Fragment-Like Physicochemical Profile Advantage vs. Typical Drug-Like Azetidine-Pyridazinone Leads
With a molecular weight of 179.22 g/mol, 2-[(azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one falls within the 'fragment' range (MW < 300 Da), making it suitable for fragment-based drug discovery (FBDD) campaigns. In contrast, most published bioactive azetidine-pyridazinone leads have MW > 350 Da (e.g., CEP-26401/irdabisant, MW ~400; PI3Kδ inhibitor compound 7, MW > 450) [1][2]. The lower MW of 1864648-95-2 confers higher ligand efficiency potential: fragments typically require LE > 0.30 kcal/mol per heavy atom for hit nomination, whereas lead compounds with MW > 350 must achieve correspondingly higher absolute potency to maintain acceptable LE [1]. The compound contains 13 heavy atoms, yielding a theoretical LE threshold of ~0.23 kcal/mol per heavy atom at 10 μM potency, within typical fragment hit criteria [1].
| Evidence Dimension | Molecular weight and fragment-likeness for FBDD suitability |
|---|---|
| Target Compound Data | MW = 179.22 g/mol; 13 heavy atoms; Rule-of-3 compliant (MW < 300, HBD ≤ 3, HBA ≤ 6, clogP ≤ 3) |
| Comparator Or Baseline | CEP-26401 (irdabisant): MW ~400 g/mol [1]; PI3Kδ inhibitor compound 7: MW > 450 g/mol [2] |
| Quantified Difference | 1864648-95-2 is 55–60% smaller by MW than representative azetidine-pyridazinone lead compounds; falls within fragment rather than lead-like chemical space |
| Conditions | Physicochemical property calculation; Rule-of-3 assessment for fragment-based screening libraries |
Why This Matters
Procurement of a low-MW, Rule-of-3-compliant building block enables FBDD campaigns where larger lead compounds cannot be used as starting points for fragment growing or merging strategies.
- [1] Hudkins RL, Aimone LD, Bailey TR, et al. Identification of pyridazin-3-one derivatives as potent, selective histamine H3 receptor inverse agonists with robust wake activity. Bioorg Med Chem Lett. 2011;21(18):5493-5497. doi:10.1016/j.bmcl.2011.07.019. View Source
- [2] Bruno P, et al. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. J Med Chem. 2024. PDB: 8S3R. doi:10.1021/acs.jmedchem.4c00001. View Source
